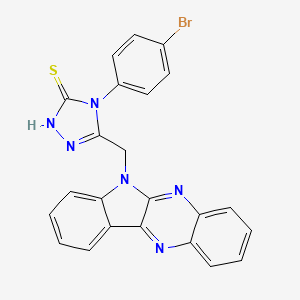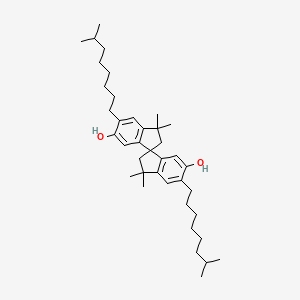
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol is a complex organic compound with a unique structure that combines a phenyl group, a cyclohexylamine moiety, and a quinuclidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The phenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the quinuclidinyl group through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Phencyclidine: Shares structural similarities and is known for its dissociative anesthetic properties.
Ketamine: Another compound with similar pharmacological effects, used as an anesthetic and in research.
Eticyclidine: A derivative with similar chemical structure and effects.
Uniqueness
2-(1-Phenylcyclohexylaminomethyl)-3-quinuclidinol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102338-83-0 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC名 |
2-[[(1-phenylcyclohexyl)amino]methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H30N2O/c23-19-16-9-13-22(14-10-16)18(19)15-21-20(11-5-2-6-12-20)17-7-3-1-4-8-17/h1,3-4,7-8,16,18-19,21,23H,2,5-6,9-15H2 |
InChIキー |
KVEQBCXXIXEMFL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCC3C(C4CCN3CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


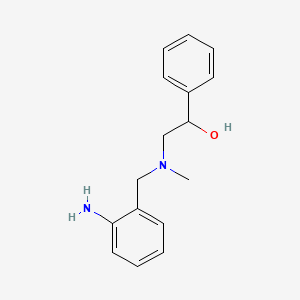
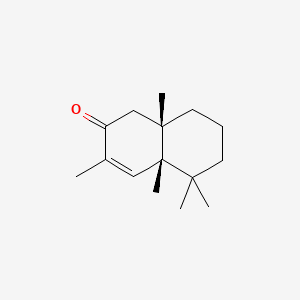
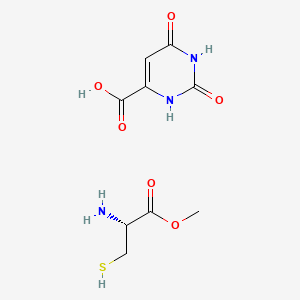
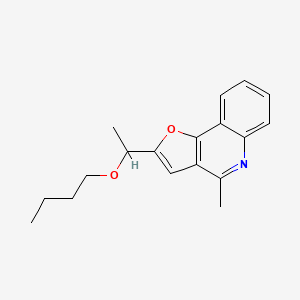
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
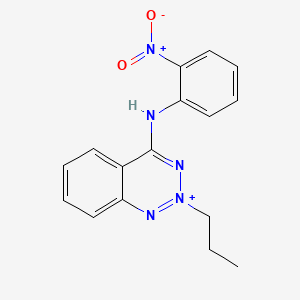
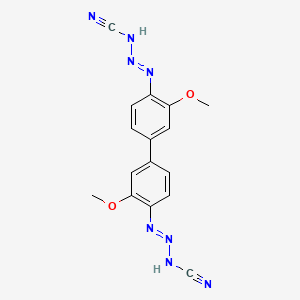
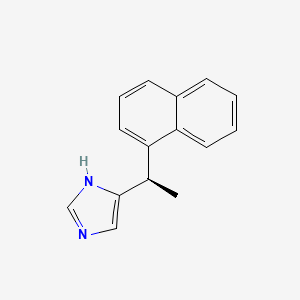
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)


